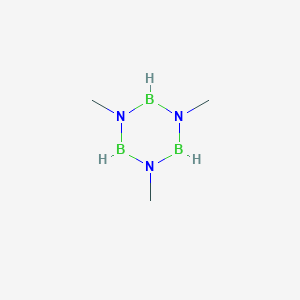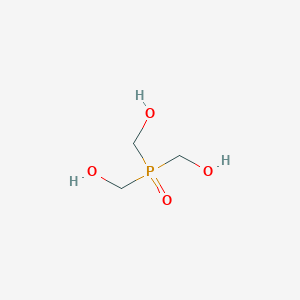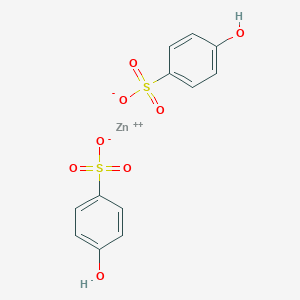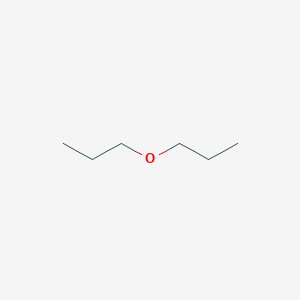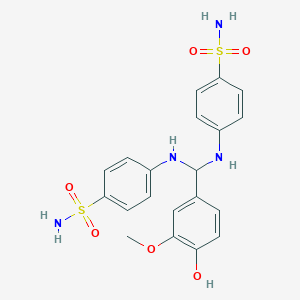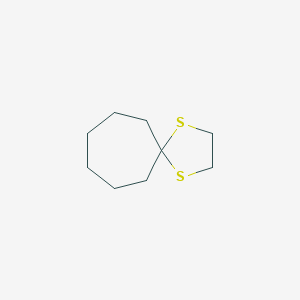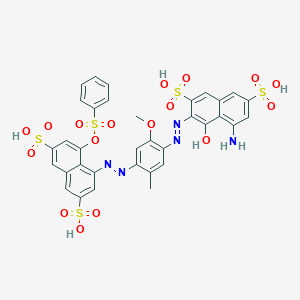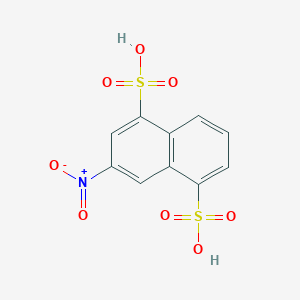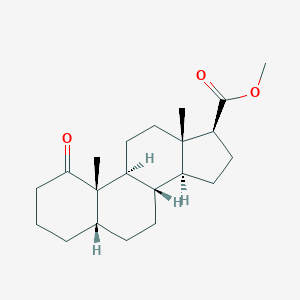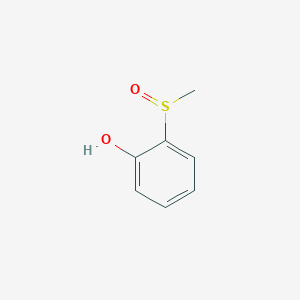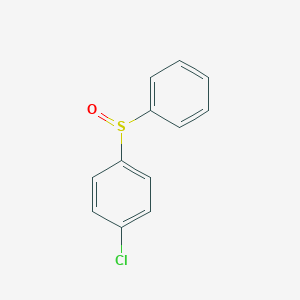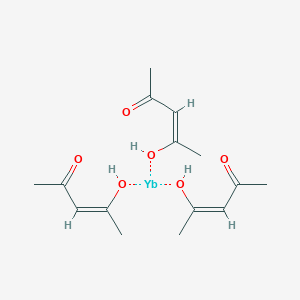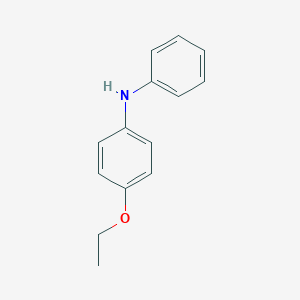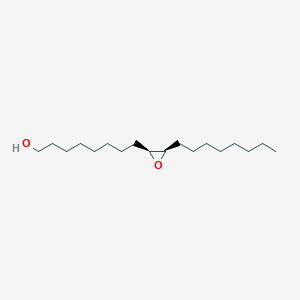
cis-9,10-Epoxyoctadecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-9,10-epoxyoctadecan-1-ol, also known as vernolic acid, is a fatty acid that is found in the seeds of certain plants, including Vernonia galamensis and Euphorbia lagascae. Vernolic acid has gained significant attention in recent years due to its potential applications in the fields of medicine, agriculture, and industry. In
Mecanismo De Acción
The mechanism of action of cis-9,10-Epoxyoctadecan-1-ol acid is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in the body. For example, cis-9,10-Epoxyoctadecan-1-ol acid has been found to inhibit the activation of nuclear factor-kappaB (NF-kB), a transcription factor that plays a key role in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Vernolic acid has been found to have various biochemical and physiological effects on the body. In animal studies, it has been shown to reduce inflammation and oxidative stress, improve lipid metabolism, and enhance insulin sensitivity. It has also been found to have a positive effect on cardiovascular health by reducing cholesterol levels in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cis-9,10-Epoxyoctadecan-1-ol acid in lab experiments is its availability. Vernolic acid can be easily synthesized using microbial fermentation, making it a cost-effective and sustainable option for research. However, one limitation of using cis-9,10-Epoxyoctadecan-1-ol acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous future directions for research on cis-9,10-Epoxyoctadecan-1-ol acid. One area of interest is its potential as a natural insecticide in agriculture. Further studies are needed to determine its effectiveness and safety in this application. Another area of interest is its potential as a therapeutic agent for cancer and other diseases. Studies are needed to further elucidate its mechanism of action and to determine its efficacy and safety in human clinical trials. Additionally, research is needed to develop methods for enhancing the solubility of cis-9,10-Epoxyoctadecan-1-ol acid in water, which could expand its potential applications in various fields.
Conclusion
In conclusion, cis-9,10-Epoxyoctadecan-1-ol acid is a fatty acid that has gained significant attention due to its potential applications in medicine, agriculture, and industry. Its synthesis can be achieved through various methods, with microbial fermentation being the most efficient and environmentally friendly. Vernolic acid has been found to exhibit anti-inflammatory and anti-cancer properties, and has a positive effect on cardiovascular health. While it has advantages for lab experiments, its low solubility in water can be a limitation. There are numerous future directions for research on cis-9,10-Epoxyoctadecan-1-ol acid, including its potential as a natural insecticide and therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of cis-9,10-Epoxyoctadecan-1-ol acid can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to produce cis-9,10-Epoxyoctadecan-1-ol acid, while enzymatic synthesis utilizes enzymes to catalyze the reaction. Microbial synthesis involves the use of microorganisms to produce cis-9,10-Epoxyoctadecan-1-ol acid. Among these methods, microbial synthesis is considered the most efficient and environmentally friendly. This method involves the use of microorganisms such as fungi, bacteria, and yeast to produce cis-9,10-Epoxyoctadecan-1-ol acid through fermentation.
Aplicaciones Científicas De Investigación
Vernolic acid has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, cis-9,10-Epoxyoctadecan-1-ol acid has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been found to have a positive effect on cardiovascular health by reducing cholesterol levels in the blood. In agriculture, cis-9,10-Epoxyoctadecan-1-ol acid has been found to have insecticidal properties, making it a potential alternative to chemical pesticides. In industry, cis-9,10-Epoxyoctadecan-1-ol acid has been used as a raw material for the production of various products such as lubricants, cosmetics, and biofuels.
Propiedades
Número CAS |
13980-12-6 |
|---|---|
Nombre del producto |
cis-9,10-Epoxyoctadecan-1-ol |
Fórmula molecular |
C18H36O2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
8-[(2S,3R)-3-octyloxiran-2-yl]octan-1-ol |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-8-11-14-17-18(20-17)15-12-9-6-7-10-13-16-19/h17-19H,2-16H2,1H3/t17-,18+/m1/s1 |
Clave InChI |
FAEAERQPRQJZOC-MSOLQXFVSA-N |
SMILES isomérico |
CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCCO |
SMILES |
CCCCCCCCC1C(O1)CCCCCCCCO |
SMILES canónico |
CCCCCCCCC1C(O1)CCCCCCCCO |
Sinónimos |
cis-9,10-Epoxyoctadecan-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



